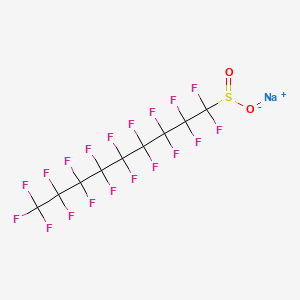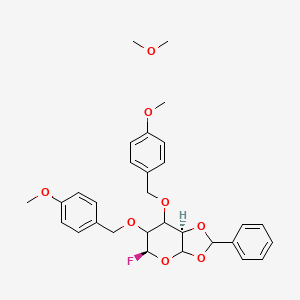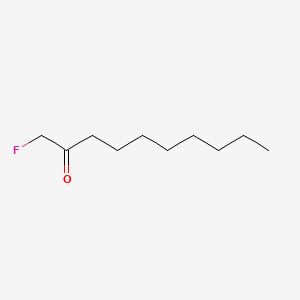
2-Decanone, 1-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decanone, 1-fluoro- is an organic compound that belongs to the class of ketones It is a derivative of 2-decanone, where one of the hydrogen atoms is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Decanone, 1-fluoro- can be synthesized through several methods. One common method involves the fluorination of 2-decanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-Decanone, 1-fluoro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decanone, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Decanone, 1-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Decanone, 1-fluoro- involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding affinity to enzymes and receptors. This makes it a valuable tool in studying biochemical pathways and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decanone: The parent compound without the fluorine atom.
2-Undecanone: A similar ketone with an additional carbon atom.
1-Decanone: A positional isomer with the ketone group at the first carbon.
Uniqueness
2-Decanone, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more reactive and potentially more useful in various applications compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
334-38-3 |
|---|---|
Formule moléculaire |
C10H19FO |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
1-fluorodecan-2-one |
InChI |
InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(12)9-11/h2-9H2,1H3 |
Clé InChI |
ZHHDPMJFHGUJRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


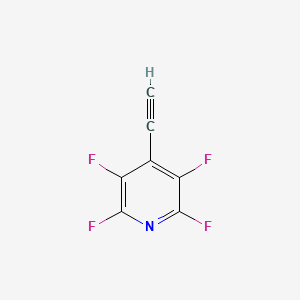
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
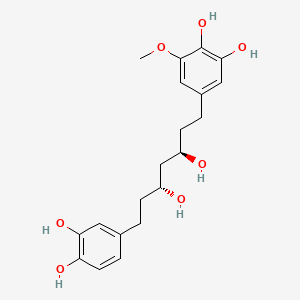
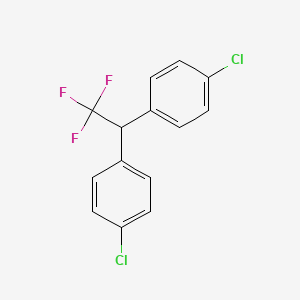
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
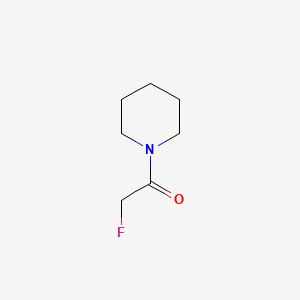
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
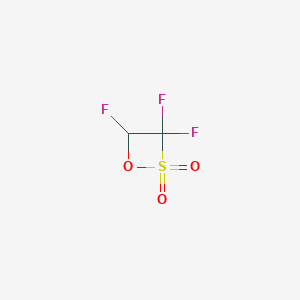

![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
